Dibenzo[b,f][1,4]thiazepin-11(10H)-one
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one. A notable method includes a one-pot regioselective synthesis through Smiles rearrangement, achieving excellent yields under metal-free conditions, highlighting its environmental friendliness and efficiency (Zhao et al., 2013). Another approach involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, showcasing the versatility of synthetic strategies for constructing this compound (Smirnov et al., 2007).
Molecular Structure Analysis
The molecular structure of Dibenzo[b,f][1,4]thiazepin-11(10H)-one features a fused thiazepine ring, which is crucial for its chemical properties and potential bioactivity. Structural analysis through various spectroscopic techniques, including NMR and mass spectrometry, confirms the unique configuration of the thiazepinone core and its derivatives, laying the foundation for further chemical modifications (Tailor et al., 2014).
Chemical Reactions and Properties
Dibenzo[b,f][1,4]thiazepin-11(10H)-one participates in a variety of chemical reactions, showcasing its reactivity and potential for further functionalization. For instance, its conversion into amides and amines through specific reaction conditions opens pathways for the synthesis of diverse biologically active compounds. The chemical stability and reactivity of the thiazepinone core are critical for its application in the synthesis of complex molecules (Gudisela et al., 2017).
Scientific Research Applications
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used as a starting material in the preparation process of quetiapine hemifumarate, a widely used antipsychotic medication .
Methods of Application or Experimental Procedures
The compound reacts with solid triphosgene as a chlorinating agent to obtain chloride which exists in an organic solvent. This chloride directly condenses with 1-(2-hydroxyethoxy) ethyl piperazine without being separated to obtain quetiapine free alkali. The quetiapine free alkali is then salified with fumaric acid to obtain the final product .
Results or Outcomes
The use of triphosgene as the chlorinating agent replaces traditional chlorinating agents like phosphorus oxychloride, thereby avoiding problems such as strong corrosivity, strong irritation, inconvenient feeding operation, and severe environmental pollution. The chlorination of the triphosgene has advantages such as short reaction time without high-temperature reflux, simple and convenient operation, and low cost and environmental protection .
2. Asymmetric Hydrogenation
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts .
Methods of Application or Experimental Procedures
The compound undergoes asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts .
Results or Outcomes
This process results in diverse chiral seven-membered N-heterocycles with excellent results (up to 99% yield and 99% ee) .
3. Analytical Applications
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” related compounds are suitable for use in several analytical applications .
Methods of Application or Experimental Procedures
These compounds can be used in pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Results or Outcomes
The use of these compounds in analytical applications helps in ensuring the quality and safety of pharmaceuticals and food and beverage products .
4. Antipsychotic Compound
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the preparation of quetiapine, an atypical, second-generation antipsychotic compound .
Methods of Application or Experimental Procedures
Quetiapine has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors. Quetiapine also potently antagonizes the histamine H1 receptor .
Results or Outcomes
Quetiapine is used in the treatment of several psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder .
5. Preparation of Quetiapine Fumarate
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used as a starting material in the preparation process of quetiapine fumarate, another widely used antipsychotic medication .
Methods of Application or Experimental Procedures
The compound reacts with solid triphosgene as a chlorinating agent to obtain chloride which exists in an organic solvent. This chloride directly condenses with 1-(2-hydroxyethoxy) ethyl piperazine without being separated to obtain quetiapine free alkali. The quetiapine free alkali is then salified with fumaric acid to obtain the final product .
Results or Outcomes
The use of triphosgene as the chlorinating agent replaces traditional chlorinating agents like phosphorus oxychloride, thereby avoiding problems such as strong corrosivity, strong irritation, inconvenient feeding operation, and severe environmental pollution. The chlorination of the triphosgene has advantages such as short reaction time without high-temperature reflux, simple and convenient operation, and low cost and environmental protection .
6. Asymmetric Hydrogenation of Dibenzo-fused Azepines
Summary of the Application
“Dibenzo[b,f][1,4]thiazepin-11(10H)-one” is used in the asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts .
Methods of Application or Experimental Procedures
The compound undergoes asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts .
Results or Outcomes
This process results in diverse chiral seven-membered N-heterocycles with excellent results (up to 99% yield and 99% ee) .
Safety And Hazards
While specific safety and hazard information for Dibenzo[b,f][1,4]thiazepin-11(10H)-one is not detailed in the search results, general safety measures for handling chemical substances should be followed. These include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with eyes, skin, and clothing .
properties
IUPAC Name |
5H-benzo[b][1,4]benzothiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERDTBXBYNZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953553 | |
Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
CAS RN |
3159-07-7 | |
Record name | Dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3159-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiazepinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[b,f][1,4]thiazepin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOTHIAZEPINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL6FG1E3WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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